molecular formula C16H17N3O2S B12030966 1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea CAS No. 301350-49-2

1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea

Cat. No.: B12030966
CAS No.: 301350-49-2
M. Wt: 315.4 g/mol
InChI Key: XRGBWPPBAYSCBK-GZTJUZNOSA-N
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Description

5-Hydroxydantrolene , belongs to the imidazolidine-2,4-dione class of compounds. Its chemical formula is

C14H10N4O6\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_6C14​H10​N4​O6​

. This compound features a unique structure, combining a phenyl group, a thiourea moiety, and a hydroxyphenyl group.

Preparation Methods

The synthetic routes for 5-Hydroxydantrolene involve the condensation of appropriate precursors

    Condensation Reaction: The reaction between 3-ethoxy-4-hydroxybenzaldehyde and phenylthiourea yields 5-Hydroxydantrolene. The reaction is typically carried out in a suitable solvent (e.g., ethanol or methanol) under reflux conditions.

Chemical Reactions Analysis

    Reactivity: 5-Hydroxydantrolene can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: 5-Hydroxydantrolene serves as a building block for designing novel compounds due to its unique structure.

    Biology: Researchers explore its potential as a pharmacophore for drug discovery.

    Medicine: Although not widely used clinically, it may have applications in treating specific diseases.

    Industry: Its derivatives could find use in materials science or as intermediates in organic synthesis.

Mechanism of Action

  • The exact mechanism remains an area of ongoing research.
  • Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

    Similar Compounds: Dantrolene, a well-known muscle relaxant, shares structural similarities with 5-Hydroxydantrolene.

    Uniqueness: 5-Hydroxydantrolene’s hydroxyphenyl group distinguishes it from other related compounds.

Properties

CAS No.

301350-49-2

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3O2S/c1-2-21-15-10-12(8-9-14(15)20)11-17-19-16(22)18-13-6-4-3-5-7-13/h3-11,20H,2H2,1H3,(H2,18,19,22)/b17-11+

InChI Key

XRGBWPPBAYSCBK-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)O

Origin of Product

United States

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